molecular formula C8H18Cl2N2O2 B1426779 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride CAS No. 1156835-52-7

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride

Cat. No.: B1426779
CAS No.: 1156835-52-7
M. Wt: 245.14 g/mol
InChI Key: JOVQRXZNFPDVLL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with methylamine, followed by the addition of acetic acid. The reaction conditions typically involve heating and the use of a solvent such as ethanol . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .

Chemical Reactions Analysis

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

IUPAC Name

2-[methyl(piperidin-4-yl)amino]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-10(6-8(11)12)7-2-4-9-5-3-7;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVQRXZNFPDVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718302
Record name N-Methyl-N-piperidin-4-ylglycine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156835-52-7
Record name N-Methyl-N-piperidin-4-ylglycine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
Reactant of Route 2
2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
Reactant of Route 3
2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
Reactant of Route 4
2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
Reactant of Route 5
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2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
Reactant of Route 6
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2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride

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